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molecular formula C11H19NO4 B558401 N-BOC-piperidine-4-carboxylic acid CAS No. 84358-13-4

N-BOC-piperidine-4-carboxylic acid

Cat. No. B558401
M. Wt: 229,28 g/mole
InChI Key: JWOHBPPVVDQMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091211B2

Procedure details

To a solution of BOC-isonipecotic acid (45.0 g, 0.20 mol) dissolved in a 3:1 solution of dichloromethane/methanol (1200 mL) at 0° C. was added a solution of trimethylsilyldiazomethane (147 mL, 0.29 mol, 2.0M in hexane) over 30 min via an addition funnel. The reaction mixture was then concentrated to afford the title compound (47 g) as a light yellow oil. This was used directly in the next step without further purification.
Quantity
45 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
147 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:16][CH2:15][CH:11]([C:12]([OH:14])=[O:13])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH3:17][Si](C=[N+]=[N-])(C)C>ClCCl.CO>[C:4]([O:3][C:1]([N:8]1[CH2:16][CH2:15][CH:11]([C:12]([O:14][CH3:17])=[O:13])[CH2:10][CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:2.3|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(C(=O)O)CC1
Name
dichloromethane methanol
Quantity
1200 mL
Type
solvent
Smiles
ClCCl.CO
Step Two
Name
Quantity
147 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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